molecular formula C9H16N2OS2 B14251650 5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione CAS No. 400767-33-1

5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B14251650
CAS No.: 400767-33-1
M. Wt: 232.4 g/mol
InChI Key: IIPADAWTUNUHCL-UHFFFAOYSA-N
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Description

5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms, one oxygen atom, and a thione group. The hexylsulfanyl group attached to the ring enhances its chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The general reaction scheme is as follows:

  • Preparation of hydrazide: The starting material, a hydrazide, is synthesized by reacting an ester with hydrazine hydrate.
  • Cyclization: The hydrazide is then treated with carbon disulfide and a base (such as potassium hydroxide) under reflux to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with biological targets, such as enzymes or receptors. The compound’s thione group can form coordination complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, its ability to undergo redox reactions can disrupt cellular processes in pathogens, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties

Properties

CAS No.

400767-33-1

Molecular Formula

C9H16N2OS2

Molecular Weight

232.4 g/mol

IUPAC Name

5-(hexylsulfanylmethyl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C9H16N2OS2/c1-2-3-4-5-6-14-7-8-10-11-9(13)12-8/h2-7H2,1H3,(H,11,13)

InChI Key

IIPADAWTUNUHCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCC1=NNC(=S)O1

Origin of Product

United States

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